molecular formula C8H9NO5S B13425039 1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene

1-Methoxy-2-(methylsulfonyl)-4-nitrobenzene

Cat. No.: B13425039
M. Wt: 231.23 g/mol
InChI Key: YMPAIMKKGNGFRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-2-(methylsulfonyl)anisole is an organic compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 g/mol It is characterized by the presence of a nitro group (-NO2), a methylsulfonyl group (-SO2CH3), and a methoxy group (-OCH3) attached to a benzene ring

Preparation Methods

The synthesis of 4-Nitro-2-(methylsulfonyl)anisole typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-(methylsulfonyl)anisole using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures . The reaction proceeds through the formation of a nitronium ion (NO2+), which acts as the electrophile and substitutes a hydrogen atom on the aromatic ring.

Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(methylsulfonyl)anisole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methylsulfonyl group can also influence the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

4-Nitro-2-(methylsulfonyl)anisole can be compared with other similar compounds, such as:

The presence of both the nitro and methylsulfonyl groups in 4-Nitro-2-(methylsulfonyl)anisole makes it unique and versatile for various applications.

Properties

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

1-methoxy-2-methylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3

InChI Key

YMPAIMKKGNGFRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.